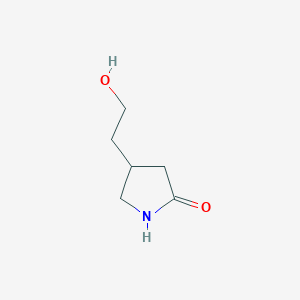
4-(2-Hydroxyethyl)pyrrolidin-2-one
Cat. No. B2514829
Key on ui cas rn:
1319736-87-2
M. Wt: 129.159
InChI Key: USLIRRDZCYCNQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09187478B2
Procedure details


100 mg Methyl 2-(5-oxopyrrolidine-3-yl)acetate (I.26) was placed in tetrahydrofuran and 30 mg lithium borohydride was added and the mixture stirred at ambient temperature overnight. The suspension was diluted with saturated sodium chloride solution and extracted with ethyl acetate (×3). The water phase was freeze dried.




Identifiers


|
REACTION_CXSMILES
|
[O:1]=[C:2]1[NH:6][CH2:5][CH:4]([CH2:7][C:8](OC)=[O:9])[CH2:3]1.[BH4-].[Li+]>O1CCCC1.[Cl-].[Na+]>[OH:9][CH2:8][CH2:7][CH:4]1[CH2:5][NH:6][C:2](=[O:1])[CH2:3]1 |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
O=C1CC(CN1)CC(=O)OC
|
Step Two
|
Name
|
|
|
Quantity
|
30 mg
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Li+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred at ambient temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (×3)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OCCC1CC(NC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
